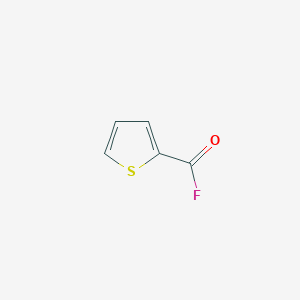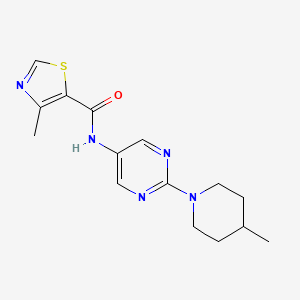
2-Thiophenecarbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thienoyl fluoride is an organic compound with the molecular formula C4H3FSO It is a derivative of thiophene, where the carbonyl group is bonded to a fluorine atom
Preparation Methods
2-Thienoyl fluoride can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with a fluorinating agent such as thionyl fluoride (SOF2). The reaction typically occurs under mild conditions and yields 2-Thienoyl fluoride as the primary product .
Chemical Reactions Analysis
2-Thienoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, 2-Thienoyl fluoride hydrolyzes to form thiophene-2-carboxylic acid and hydrogen fluoride.
Scientific Research Applications
2-Thienoyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: The compound is utilized in the synthesis of acyl fluorides and peptides, demonstrating high efficiency and selectivity.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thienoyl fluoride involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets include functional groups such as hydroxyl, amino, and carboxyl groups, which can undergo substitution reactions with the fluorine atom .
Comparison with Similar Compounds
2-Thienoyl fluoride is similar to other acyl fluorides such as thionyl fluoride (SOF2) and sulfuryl fluoride (SO2F2). it is unique due to its thiophene ring structure, which imparts distinct reactivity and properties. Other similar compounds include:
Thionyl Fluoride (SOF2): Used in organic synthesis and as a fluorinating agent.
Sulfuryl Fluoride (SO2F2): Utilized in pest control and as a fumigant.
Properties
CAS No. |
32178-51-1 |
|---|---|
Molecular Formula |
C5H3FOS |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
thiophene-2-carbonyl fluoride |
InChI |
InChI=1S/C5H3FOS/c6-5(7)4-2-1-3-8-4/h1-3H |
InChI Key |
BUURGRNLCLOJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)

![2-[2-(2-Bromobenzoyl)-4-chlorophenoxy]acetic acid](/img/structure/B14119228.png)
![3-(3,5-Dimethylphenyl)benzo[b]thiophene](/img/structure/B14119230.png)
![ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14119232.png)
![(2Z)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14119236.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one](/img/structure/B14119239.png)

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate](/img/structure/B14119256.png)

![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119259.png)
![ethyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B14119261.png)
